molecular formula C20H14ClN3 B1347515 5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole

5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole

Cat. No.: B1347515
M. Wt: 331.8 g/mol
InChI Key: JATLKOPHXQFQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 2-chlorophenyl and diphenyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization with diphenylacetylene. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4,5-diphenyl-1,2,4-oxadiazole
  • 3-(2-Chlorophenyl)-4,5-diphenyl-1,2,4-thiadiazole
  • 3-(2-Chlorophenyl)-4,5-diphenyl-1,2,4-triazine

Uniqueness

5-(2-Chlorophenyl)-1,2-diphenyl-1,3,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties Compared to similar compounds like oxadiazoles and thiadiazoles, triazoles often exhibit enhanced stability and a broader range of biological activities

Properties

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C20H14ClN3/c21-18-14-8-7-13-17(18)20-23-22-19(15-9-3-1-4-10-15)24(20)16-11-5-2-6-12-16/h1-14H

InChI Key

JATLKOPHXQFQKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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